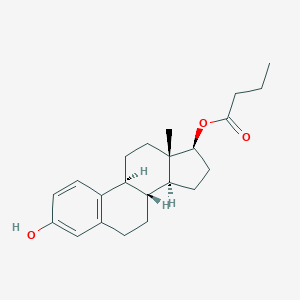

Estradiol 17-butyrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Estradiol Congeners - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-3-4-21(24)25-20-10-9-19-18-7-5-14-13-15(23)6-8-16(14)17(18)11-12-22(19,20)2/h6,8,13,17-20,23H,3-5,7,9-12H2,1-2H3/t17-,18-,19+,20+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKFWLKYSYKIKT-KOVVAJLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939375 | |

| Record name | 3-Hydroxyestra-1(10),2,4-trien-17-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18069-79-9 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18069-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol 17-butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018069799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyestra-1(10),2,4-trien-17-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL 17-BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/340308DJ8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Estradiol 17-Butyrate

This guide provides a comprehensive, technically detailed protocol for the synthesis and purification of Estradiol 17-butyrate, a monoester of the natural estrogen, estradiol. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible methodology. The protocol emphasizes not just the procedural steps but the underlying chemical principles and rationale for key experimental choices, ensuring both scientific integrity and practical success.

Introduction: The Rationale for this compound

Estradiol, a primary female sex hormone, exhibits potent physiological effects. However, its therapeutic application is often limited by its rapid metabolism. Esterification at the C17-hydroxyl position, as in this compound, creates a prodrug with altered pharmacokinetic properties. This modification enhances lipophilicity, which can lead to a prolonged duration of action when administered parenterally, forming a depot in adipose tissue from which the active estradiol is slowly released by endogenous esterases. The selective synthesis of the 17-monoester is crucial, as the phenolic 3-hydroxyl group is important for receptor binding and biological activity.

This guide details a three-step chemical synthesis strategy:

-

Selective Protection: The phenolic hydroxyl group at the C3 position is selectively protected to prevent its reaction in the subsequent esterification step.

-

Esterification: The secondary hydroxyl group at the C17 position is esterified using a butyrylating agent.

-

Deprotection: The protecting group at the C3 position is removed to yield the final product, this compound.

Each step is followed by a robust purification protocol to ensure the high purity of the final compound, a critical requirement for any pharmaceutical application.

Synthesis Workflow Overview

The overall synthetic pathway is depicted below. This multi-step approach is designed to ensure high regioselectivity and yield.

Caption: Synthetic route for this compound.

PART 1: Selective Protection of the 3-Hydroxyl Group

Principle and Rationale

Estradiol possesses two hydroxyl groups: a phenolic hydroxyl at C3 and a secondary aliphatic hydroxyl at C17. The C3 phenolic hydroxyl is more acidic and generally more reactive towards electrophiles than the C17 secondary alcohol. To achieve selective esterification at the C17 position, the C3 hydroxyl must be temporarily blocked. A silyl ether, specifically the tert-butyldimethylsilyl (TBDMS) group, is an ideal choice for this purpose.[1] The TBDMS group is sterically hindered, favoring reaction at the more accessible phenolic hydroxyl. Furthermore, it is stable under the basic conditions of the subsequent esterification step but can be selectively removed under mild conditions using a fluoride source, without affecting the newly formed ester bond.[2]

Experimental Protocol: Synthesis of 3-O-(tert-Butyldimethylsilyl)-estradiol

Materials:

-

Estradiol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve estradiol (1.0 eq) in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add imidazole (2.5 eq) followed by TBDMS-Cl (1.2 eq) portion-wise at room temperature. The use of imidazole as a base and catalyst facilitates the silylation by activating the TBDMS-Cl.[3]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The product, 3-O-TBDMS-estradiol, will have a higher Rf value than the starting estradiol. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water.

-

Extract the aqueous phase with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Equilibrate the column with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes).

-

Load the crude product and elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).

-

Collect the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield 3-O-TBDMS-estradiol as a white solid.

-

| Parameter | Value | Rationale |

| Estradiol | 1.0 eq | Starting material |

| TBDMS-Cl | 1.2 eq | Silylating agent; slight excess ensures complete reaction. |

| Imidazole | 2.5 eq | Base and catalyst; activates TBDMS-Cl. |

| Solvent | Anhydrous DMF | Aprotic polar solvent, good for dissolving reactants. |

| Temperature | Room Temperature | Mild conditions sufficient for selective silylation. |

| Typical Yield | >90% |

PART 2: Esterification of the 17-Hydroxyl Group

Principle and Rationale

With the C3 hydroxyl group protected, the C17 hydroxyl is the sole remaining site for esterification. The esterification is achieved using butyric anhydride as the acylating agent. 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst, which significantly accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate with the anhydride. Pyridine is used as the solvent and as a base to neutralize the butyric acid byproduct formed during the reaction.

Experimental Protocol: Synthesis of 3-O-(tert-Butyldimethylsilyl)-estradiol 17-butyrate

Materials:

-

3-O-TBDMS-estradiol

-

Butyric anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-O-TBDMS-estradiol (1.0 eq) in anhydrous pyridine.

-

Addition of Reagents: Add a catalytic amount of DMAP (0.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath. Slowly add butyric anhydride (1.5 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in hexanes). The product will have a higher Rf value than the starting material.

-

Work-up:

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic phase sequentially with cold 1 M HCl (to remove pyridine and DMAP), water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography using a gradient of ethyl acetate in hexanes.

| Parameter | Value | Rationale |

| 3-O-TBDMS-estradiol | 1.0 eq | Protected starting material |

| Butyric anhydride | 1.5 eq | Butyrylating agent; excess drives the reaction to completion. |

| DMAP | 0.1 eq | Nucleophilic catalyst to accelerate esterification. |

| Solvent/Base | Anhydrous Pyridine | Solubilizes reactants and neutralizes acidic byproduct. |

| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction. |

| Typical Yield | >95% |

PART 3: Deprotection of the 3-Hydroxyl Group

Principle and Rationale

The final step is the selective removal of the TBDMS protecting group to unveil the phenolic hydroxyl at C3. This is achieved using a fluoride ion source, typically tetra-n-butylammonium fluoride (TBAF). The high affinity of silicon for fluoride drives the cleavage of the Si-O bond.[4] This method is highly selective for silyl ethers and will not affect the C17-butyrate ester.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-O-TBDMS-estradiol 17-butyrate

-

Tetra-n-butylammonium fluoride (TBAF) solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: Dissolve the crude 3-O-TBDMS-estradiol 17-butyrate (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Addition of Reagent: Add TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes). The product, this compound, will have a lower Rf value than the starting material. The reaction is usually complete within 1-2 hours.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude this compound.

-

-

Purification by Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to yield pure this compound. Recrystallization from ethanol and methanol has been shown to be effective for estradiol and its derivatives.[5]

-

| Parameter | Value | Rationale |

| 3-O-TBDMS-estradiol 17-butyrate | 1.0 eq | Silyl-protected ester |

| TBAF (1 M in THF) | 1.2 eq | Fluoride source for selective deprotection of the silyl ether. |

| Solvent | Anhydrous THF | Aprotic solvent suitable for the reaction. |

| Temperature | Room Temperature | Mild conditions are sufficient for desilylation. |

| Typical Yield | >90% |

PART 4: Purification and Quality Control

Purification Logic

The purification strategy is designed to remove unreacted starting materials, reagents, and byproducts at each stage of the synthesis.

Caption: Purification workflow for each synthetic step.

Analytical Characterization

The identity and purity of the final product, this compound, must be confirmed using a suite of analytical techniques.

1. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the final compound.

-

Typical Conditions: A reversed-phase C18 column is commonly used. The mobile phase can be a mixture of acetonitrile and water or methanol and water.[6][7] Detection is typically performed using a UV detector at around 280 nm, the absorption maximum for the phenolic A-ring of estradiol.

-

Expected Result: A single major peak corresponding to this compound. Purity should be >98%.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the final product.

-

¹H NMR: Key diagnostic signals include:

-

Aromatic protons of the A-ring.

-

A triplet at ~4.6 ppm corresponding to the C17 proton, shifted downfield from its position in estradiol (~3.5 ppm) due to the ester group.

-

Protons of the butyrate chain (triplet, sextet, triplet).

-

The singlet for the C18 methyl group.

-

The phenolic hydroxyl proton at C3.

-

-

¹³C NMR:

-

Appearance of a carbonyl carbon signal around 173 ppm.

-

Signals corresponding to the carbons of the butyrate chain.

-

Characteristic shifts for the steroidal backbone carbons. The C17 carbon signal will be shifted downfield.

-

3. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the final product.

-

Technique: Electrospray ionization (ESI) is a suitable method.

-

Expected Result: The mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of this compound (C₂₂H₃₀O₃, MW = 342.47 g/mol ). Fragmentation patterns can also provide structural information.[8]

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and purification of this compound. By understanding the rationale behind each step, from the choice of protecting group to the specific purification techniques, researchers can confidently and reproducibly synthesize this important estradiol derivative. The emphasis on rigorous purification and analytical validation ensures the final product meets the high standards required for research and drug development applications.

References

-

Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 1972 , 94(17), 6190–6191. [Link]

-

Dehennin, L. Estradiol-17 beta determined in plasma by gas chromatography-mass spectrometry with selected ion monitoring of mixed silyl ether-perfluoroacyl ester derivatives and use of various stable-isotope-labeled internal standards. Clinical Chemistry, 1989 , 35(4), 532-536. [Link]

-

Kim, K. H., et al. Solvent effects on physicochemical behavior of estradiols recrystallized for transdermal delivery. Archives of Pharmacal Research, 2003 , 26(2), 158-164. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Gelest. Deprotection of Silyl Ethers. [Link]

-

Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

-

ResearchGate. Determination of 17 β-estradiol in pharmaceutical preparation by UV spectrophotometry and high performance liquid chromatography methods. [Link]

-

Bowen, C. L., & E. M. H. Wellington. Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 2014 , 25(11), 1932–1941. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 5. Solvent effects on physicochemical behavior of estradiols recrystallized for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

- 8. Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Physicochemical Properties of Estradiol 17-Butyrate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Structure, Towards Functionality

Estradiol 17-butyrate is a synthetic ester prodrug of 17β-estradiol, the most potent endogenous human estrogen.[1][2] The strategic addition of a butyrate ester moiety at the C17β position fundamentally alters the parent molecule's physicochemical profile.[2] This modification is not merely structural; it is a deliberate engineering choice to enhance lipophilicity, thereby slowing its release from oily depots when administered via intramuscular injection and prolonging its therapeutic action.[2][3] For the formulation scientist and drug development professional, a comprehensive understanding of these properties is paramount. It dictates everything from solvent selection and formulation strategy (e.g., long-acting injectables) to predicting in vivo absorption, distribution, and stability.[2][4][5] This guide provides an in-depth analysis of the core physicochemical attributes of this compound, grounded in established analytical methodologies and their practical implications for pharmaceutical development.

Section 1: Core Physicochemical Profile

A molecule's identity and behavior are encapsulated by its fundamental physicochemical parameters. The data presented below serve as the foundational knowledge for any pre-formulation or characterization endeavor involving this compound.

| Property | Value | Source |

| Molecular Formula | C22H30O3 | [1][6][7] |

| Molecular Weight | 342.5 g/mol | [1] |

| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] butanoate | [1][8] |

| CAS Number | 18069-79-9 | [1][6] |

| Predicted XLogP3 | 5.4 | [8] |

| Physical Form | Crystalline solid | [9][10] |

Table 1: Key Physicochemical Identifiers for this compound.

Section 2: Lipophilicity and Permeability - The Key to Prolonged Action

The primary pharmacological advantage of this compound lies in its enhanced lipophilicity compared to parent estradiol (LogP ~4.01).[11] This property is critical for its function as a long-acting injectable, as it governs the rate of partitioning from an oily vehicle into the aqueous physiological environment. The octanol-water partition coefficient (LogP) is the gold-standard measure of this characteristic.

Conceptual Framework: Partition Coefficient (LogP)

The diagram below illustrates the fundamental principle of LogP, where a compound distributes between two immiscible phases, n-octanol (simulating lipid membranes) and water (simulating aqueous physiological fluids). A higher LogP value, as seen with this compound, indicates a strong preference for the lipid phase, which is essential for creating a stable drug depot in muscle or fat tissue.[2][3]

Diagram 2: Workflow for Kinetic Solubility Assay

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM). [10]2. Assay Plate Preparation:

-

Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microplate.

-

Add the test solvent (e.g., phosphate-buffered saline, castor oil, sesame oil) to each well (e.g., 198 µL) to achieve the final target concentration. The final DMSO concentration should be kept low (e.g., 1%) to minimize its co-solvent effect.

-

-

Equilibration: Seal the plate and shake at a controlled temperature for a defined period (e.g., 2 hours) to allow for dissolution.

-

Precipitate Removal: Filter the samples through a filter plate (e.g., 0.45 µm) to remove any undissolved precipitate.

-

Analysis:

-

Transfer the clear filtrate to an analysis plate.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared in the same solvent matrix.

-

Section 4: Chemical Stability

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Estradiol esters are susceptible to hydrolysis at the ester linkage, particularly under basic or acidic conditions, which would release the parent estradiol and butyric acid. Oxidation of the phenolic ring is also a potential degradation pathway. [12] Key Considerations for Stability Studies:

-

Hydrolytic Stability: Assess stability across a range of pH values (e.g., pH 3, 7, 9) to understand susceptibility to acid and base-catalyzed hydrolysis.

-

Oxidative Stability: Challenge the molecule with an oxidizing agent (e.g., hydrogen peroxide) to determine its potential for oxidative degradation.

-

Photostability: Expose the compound to controlled light conditions (ICH Q1B guidelines) to assess light sensitivity. [12] A stability-indicating HPLC method is essential for these studies. Such a method must be capable of separating the intact this compound from all potential degradation products and from formulation excipients. [13]Method development would involve testing different column chemistries (e.g., C18, C8), mobile phase compositions (e.g., acetonitrile/water, methanol/water), and detectors (UV, MS) to achieve adequate resolution and sensitivity. [14][15]

Conclusion: A Framework for Rational Drug Development

The physicochemical properties of this compound—high lipophilicity, low aqueous solubility, and susceptibility to hydrolysis—are not limitations but rather defining characteristics that must be expertly managed. A thorough understanding of its LogP guides the selection of appropriate oil-based vehicles for long-acting injectables. Solubility data inform the maximum achievable concentration within those vehicles, while a comprehensive stability profile ensures that the final product will be safe and effective throughout its shelf life. The protocols and data presented in this guide provide the necessary framework for researchers and developers to rationally design, formulate, and characterize robust drug products based on this important therapeutic agent.

References

-

Estradiol Benzoate Butyrate - ChemBK . ChemBK. Accessed January 14, 2026. [Link]

-

Estradiol Benzoate Butyrate | CAS#:63042-18-2 . Chemsrc. Accessed January 14, 2026. [Link]

-

Estra-1,3,5(10)-triene-3,17-diol (17beta)-, 17-butanoate . PubChem. Accessed January 14, 2026. [Link]

-

DELESTROGEN® (estradiol valerate injection, USP) . U.S. Food and Drug Administration. Accessed January 14, 2026. [Link]

-

An Informal Meta-Analysis of Estradiol Curves with Injectable Estradiol Preparations . Transfeminine Science. Accessed January 14, 2026. [Link]

-

Estradiol - AERU . Agriculture and Environment Research Unit, University of Hertfordshire. Accessed January 14, 2026. [Link]

-

An Interactive Web Simulator for Estradiol Levels with Injectable Estradiol Esters . Transfeminine Science. Accessed January 14, 2026. [Link]

-

Estrogen ester . Wikipedia. Accessed January 14, 2026. [Link]

-

Estradiol | C18H24O2 . PubChem. Accessed January 14, 2026. [Link]

-

Estrogen ester . Wikipedia. Accessed January 14, 2026. [Link]

-

beta-Estradiol 3-benzoate 17-n-butyrate . PubChem. Accessed January 14, 2026. [Link]

-

b-Estradiol Technical Information . MP Biomedicals. Accessed January 14, 2026. [Link]

-

This compound (C22H30O3) . PubChemLite. Accessed January 14, 2026. [Link]

-

This compound . FDA Global Substance Registration System. Accessed January 14, 2026. [Link]

-

Stability of extruded 17 beta-estradiol solid dispersions . PubMed. Accessed January 14, 2026. [Link]

-

17 b-Estradiol Analysis Methods in Pharma . Scribd. Accessed January 14, 2026. [Link]

-

Log octanol/water partition coefficients of estrogens and xenoestrogens . ResearchGate. Accessed January 14, 2026. [Link]

-

Analytical Method Development and Validation: Calcium Butyrate . MDPI. Accessed January 14, 2026. [Link]

-

Determination of 17 β-Estradiol in Rabbit Plasma by Gas Chromatography with Flame Ionization Detection . National Institutes of Health. Accessed January 14, 2026. [Link]

-

Method Development and Validation for the GC-FID Assay of 17 β-Estradiol in Pharmaceutical Preparation . ResearchGate. Accessed January 14, 2026. [Link]

-

The Analysis of Estrone and 17 Beta-Estradiol by Stir Bar Sorptive Extraction-Thermal Desorption-Gas Chromatography/Mass Spectrometry . ResearchGate. Accessed January 14, 2026. [Link]

-

What is the degradation time of 17beta-estradiol (E2) in aqueous media? . ResearchGate. Accessed January 14, 2026. [Link]

Sources

- 1. Estra-1,3,5(10)-triene-3,17-diol (17beta)-, 17-butanoate | C22H30O3 | CID 66845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Estrogen ester - Wikipedia [en.wikipedia.org]

- 3. Estrogen ester [medbox.iiab.me]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. An Interactive Web Simulator for Estradiol Levels with Injectable Estradiol Esters - Transfeminine Science [transfemscience.org]

- 6. store.usp.org [store.usp.org]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. PubChemLite - this compound (C22H30O3) [pubchemlite.lcsb.uni.lu]

- 9. stemcell.com [stemcell.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Estradiol [sitem.herts.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. mdpi.com [mdpi.com]

- 15. Determination of 17 β-Estradiol in Rabbit Plasma by Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Receptor Binding Affinity and Kinetics of Estradiol 17-Butyrate

This technical guide provides a comprehensive overview of the receptor binding characteristics of Estradiol 17-butyrate, contextualized within its function as a prodrug of 17β-estradiol. Designed for researchers, scientists, and drug development professionals, this document elucidates the principles of its interaction with estrogen receptors (ERα and ERβ), detailing the underlying mechanisms, experimental methodologies for characterization, and the kinetic parameters of the active hormonal form.

Executive Summary: The Prodrug Principle of this compound

This compound is an esterified form of 17β-estradiol, the primary female sex hormone. The addition of a butyrate group at the C17β position fundamentally alters its direct interaction with estrogen receptors. In its esterified state, this compound exhibits negligible binding affinity for both ERα and ERβ. Its biological activity is contingent upon in-vivo enzymatic hydrolysis, which cleaves the butyrate ester bond and releases the active 17β-estradiol. Therefore, a thorough understanding of this compound's biological action requires a detailed examination of the receptor binding affinity and kinetics of its active metabolite, 17β-estradiol.

The Critical Role of the 17β-Hydroxyl Group in Estrogen Receptor Binding

The high-affinity binding of endogenous estrogens to their receptors is governed by a precise set of structural interactions. The phenolic A-ring of the steroid and the hydroxyl group at the C17β position of the D-ring are paramount for establishing a strong and specific interaction with the ligand-binding pocket of the estrogen receptor.[1] The 17β-hydroxyl group, in particular, acts as a hydrogen bond acceptor, contributing significantly to the binding free energy.[2][3]

Esterification of this 17β-hydroxyl group, as in this compound, introduces a bulky substituent that sterically hinders the molecule's entry and proper orientation within the receptor's binding site. This structural modification drastically reduces the binding affinity, rendering the ester itself biologically inactive.[4]

In-Vivo Activation: The Hydrolysis of Estradiol Esters

Estradiol esters, including this compound, are classified as prodrugs.[4][5] Their therapeutic efficacy relies on their conversion to the active form by esterase enzymes present in the body.[4] This enzymatic cleavage is a critical step that dictates the pharmacokinetic profile of the drug, influencing its absorption, distribution, and duration of action. The lipophilicity conferred by the butyrate ester can also affect its depot properties when administered intramuscularly.[4]

The following diagram illustrates the conversion of this compound to 17β-estradiol, which is then capable of binding to the estrogen receptor.

Caption: Conversion of this compound to 17β-estradiol and subsequent receptor binding.

Receptor Binding Affinity and Kinetics of 17β-Estradiol

Once liberated, 17β-estradiol binds to estrogen receptors with high affinity. The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), while the dynamics of binding and dissociation are described by the association (kon) and dissociation (koff) rate constants, respectively.

Quantitative Binding Parameters for 17β-Estradiol

The following table summarizes the experimentally determined binding affinity and kinetic parameters of 17β-estradiol for both ERα and ERβ. These values are typically determined using techniques such as radioligand binding assays and surface plasmon resonance.

| Parameter | ERα | ERβ | Method |

| Kd (nM) | ~0.02-0.2 | ~0.1-0.5 | Radioligand Binding Assay |

| kon (10^5 M⁻¹s⁻¹) | ~1-10 | ~0.5-5 | Surface Plasmon Resonance |

| koff (10⁻³ s⁻¹) | ~0.2-2 | ~0.1-1 | Surface Plasmon Resonance |

Note: The exact values can vary depending on the experimental conditions, such as temperature, pH, and the specific assay used.

Experimental Methodologies for Characterizing Receptor Binding

The determination of binding affinity and kinetics is crucial for understanding the pharmacological profile of hormonal agents. The following sections detail the standard experimental protocols used in this field.

Radioligand Binding Assay for Determining Binding Affinity (Kd)

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor.[6] This technique typically involves a competitive binding experiment where a constant concentration of a radiolabeled ligand (e.g., [³H]-17β-estradiol) competes with varying concentrations of an unlabeled ligand (the test compound) for binding to the receptor.

Step-by-Step Protocol:

-

Receptor Preparation: Isolate cytosol containing estrogen receptors from a suitable source, such as rat uterine tissue or cells overexpressing the receptor.[7]

-

Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of [³H]-17β-estradiol and a range of concentrations of the unlabeled test compound.

-

Equilibration: Allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by adsorption of the receptor-ligand complexes onto hydroxylapatite or by filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR) for Determining Binding Kinetics (kon and koff)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions.[8] It provides detailed information on the association and dissociation rates of a ligand-receptor interaction.

Step-by-Step Protocol:

-

Chip Preparation: Immobilize one of the binding partners (typically the receptor) onto the surface of a sensor chip.

-

Analyte Injection: Inject a solution containing the other binding partner (the analyte, e.g., 17β-estradiol) over the sensor surface at various concentrations.

-

Association Phase: Monitor the binding of the analyte to the immobilized receptor in real-time, which results in a change in the SPR signal.

-

Dissociation Phase: Replace the analyte solution with a buffer to monitor the dissociation of the analyte-receptor complex, again observed as a change in the SPR signal.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) can be calculated as the ratio of koff/kon.

The diagram below illustrates the principles of an SPR experiment.

Caption: The experimental workflow for Surface Plasmon Resonance (SPR).

Conclusion

This compound functions as a prodrug, with its biological activity being entirely dependent on its conversion to 17β-estradiol. The esterified form has a low intrinsic affinity for estrogen receptors. Consequently, the study of its receptor interaction is, in fact, the study of the binding of 17β-estradiol. The high-affinity and specific binding of 17β-estradiol to ERα and ERβ is well-characterized and can be accurately quantified using established techniques such as radioligand binding assays and surface plasmon resonance. For professionals in drug development, the key parameters for evaluating estradiol esters like this compound are not their direct receptor binding, but rather their pharmacokinetic profiles, particularly the rate and extent of their hydrolysis to the active 17β-estradiol.

References

-

Wikipedia. (n.d.). Estrogen ester. Retrieved from [Link]

-

Knickisch, K., et al. (2016). Estradiol prodrugs (EP) for efficient oral estrogen treatment and abolished effects on estrogen modulated liver functions. The Journal of Steroid Biochemistry and Molecular Biology, 164, 1-8. Retrieved from [Link]

-

Anstead, G. M., Carlson, K. E., & Katzenellenbogen, J. A. (1997). The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. Steroids, 62(3), 268-303. Retrieved from [Link]

-

Anstead, G. M., Carlson, K. E., & Katzenellenbogen, J. A. (1997). The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. Steroids, 62(3), 268-303. Retrieved from [Link]

-

Li, X., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLoS ONE, 8(4), e63198. Retrieved from [Link]

-

Jordan, V. C., et al. (1985). Structure-activity relationships of estrogens. Environmental Health Perspectives, 61, 97-110. Retrieved from [Link]

-

Cao, Y., & McDermott, M. T. (2018). A surface plasmon resonance based inhibition immunoassay for measurement of steroid hormones. Analytical Biochemistry, 557, 7-12. Retrieved from [Link]

-

Blair, R. M., et al. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138-153. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Anstead, G. M., Carlson, K. E., & Katzenellenbogen, J. A. (1997). The estradiol pharmacophore: Ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 4. Estrogen ester - Wikipedia [en.wikipedia.org]

- 5. Estradiol prodrugs (EP) for efficient oral estrogen treatment and abolished effects on estrogen modulated liver functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Study of 17α-Estradiol Mechanism during Rat Sperm Capacitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Estrogen receptor beta (ERβ) subtype-specific ligands increase transcription, p44/p42 mitogen activated protein kinase (MAPK) activation and growth in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Hydrolysis and Metabolism of Estradiol 17-Butyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol 17-butyrate, a synthetic ester of the natural estrogen 17β-estradiol, functions as a prodrug, requiring enzymatic hydrolysis to release the active estradiol molecule. Understanding the rate and pathways of its conversion is paramount for predicting its pharmacokinetic profile, efficacy, and safety. This guide provides a comprehensive overview of the in vitro methodologies employed to investigate the hydrolysis and subsequent metabolism of this compound. We will delve into the rationale behind experimental designs, provide detailed protocols for key assays, and discuss the analytical techniques essential for quantifying the parent compound and its metabolites.

Introduction: The Scientific Rationale for Studying this compound Metabolism

Estradiol esters, such as the 17-butyrate, are designed to modulate the pharmacokinetic properties of the parent hormone, often to achieve a more sustained release profile after administration.[1] The esterification at the 17β-hydroxyl group temporarily inactivates the molecule, and the rate of cleavage of this ester bond is a critical determinant of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

The primary focus of in vitro studies is to elucidate two key processes:

-

Hydrolysis: The enzymatic cleavage of the butyrate ester to release 17β-estradiol. This is predominantly mediated by carboxylesterases.[3][4]

-

Metabolism: The subsequent biotransformation of the liberated estradiol. This primarily occurs in the liver and involves oxidation and conjugation reactions, with cytochrome P450 (CYP) enzymes playing a crucial role.[5][6]

By dissecting these processes in a controlled in vitro environment, researchers can gain predictive insights into the compound's in vivo behavior, aiding in lead optimization, dose selection, and the design of clinical studies.[7][8]

The Hydrolytic Pathway: Unmasking the Active Hormone

The conversion of this compound to estradiol is a critical activation step. Carboxylesterases (CES) are the primary enzymes responsible for this hydrolysis.[9] In humans, two major isoforms, CES1 and CES2, exhibit distinct tissue distribution and substrate specificities.[10] CES1 is highly expressed in the liver, while CES2 is abundant in the intestine.[4] Therefore, the site of initial hydrolysis can significantly impact the bioavailability of the released estradiol.

Experimental Workflow: In Vitro Hydrolysis Assay

The following workflow outlines a typical experiment to determine the rate of this compound hydrolysis in a relevant biological matrix, such as human liver microsomes.

Caption: Workflow for an in vitro hydrolysis assay.

Detailed Protocol: Hydrolysis in Human Liver Microsomes

Objective: To determine the rate of estradiol formation from this compound in human liver microsomes.

Materials:

-

This compound

-

17β-Estradiol (for standard curve)

-

Human Liver Microsomes (pooled)

-

Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile (ice-cold)

-

Internal Standard (e.g., deuterated estradiol)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a series of estradiol standards in the same solvent for the calibration curve.

-

Thaw human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

-

Incubation:

-

In microcentrifuge tubes, combine the diluted microsomes and phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound stock solution to a final concentration (e.g., 1 µM).

-

Incubate at 37°C with gentle shaking.

-

-

Sample Collection and Quenching:

-

At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

-

-

Sample Preparation for Analysis:

-

Vortex the quenched samples vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

Data Analysis: Plot the concentration of estradiol formed against time. The initial rate of hydrolysis can be determined from the linear portion of the curve.

The Metabolic Cascade: Biotransformation of Estradiol

Once hydrolyzed to estradiol, the molecule undergoes extensive metabolism, primarily in the liver.[5][13] The main metabolic pathways are catalyzed by cytochrome P450 enzymes and include:[6][14]

-

2-Hydroxylation: The major pathway, leading to the formation of 2-hydroxyestradiol. This is primarily catalyzed by CYP1A2 and CYP3A4.[6][15]

-

4-Hydroxylation: A minor but important pathway, producing 4-hydroxyestradiol. CYP1B1 is a key enzyme in this conversion.[5][13]

-

16α-Hydroxylation: Leading to the formation of estriol, another significant metabolite.

These hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.[16]

Metabolic Pathway of Estradiol

Caption: Metabolic pathways of estradiol.

Experimental Protocol: In Vitro Metabolism in Human Hepatocytes

Objective: To identify the major metabolites of estradiol formed in a more physiologically relevant in vitro system.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium

-

Estradiol

-

LC-MS/MS system

Procedure:

-

Hepatocyte Culture:

-

Thaw and plate cryopreserved human hepatocytes according to the supplier's instructions.

-

Allow the cells to attach and form a monolayer.

-

-

Incubation:

-

Remove the culture medium and replace it with fresh medium containing estradiol at the desired concentration.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO2.

-

-

Sample Collection:

-

At various time points, collect aliquots of the culture medium.

-

At the end of the experiment, lyse the cells to analyze intracellular metabolites.

-

-

Sample Preparation and Analysis:

-

Prepare the collected samples for LC-MS/MS analysis as described in the hydrolysis protocol.

-

Utilize a high-resolution mass spectrometer to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.[17]

-

Analytical Methodologies: Quantifying the Transformation

Accurate and sensitive analytical methods are crucial for the reliable quantification of this compound and its metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.[11][12][18]

Key Considerations for LC-MS/MS Method Development:

-

Chromatographic Separation: A robust HPLC or UHPLC method is required to separate the parent compound from its metabolites and endogenous interferents.[19][20]

-

Mass Spectrometric Detection: Multiple reaction monitoring (MRM) is typically used for quantification, providing high specificity.

-

Sample Preparation: Efficient extraction of the analytes from the biological matrix is essential. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.[21]

-

Derivatization: For enhanced sensitivity, especially for low concentrations of estradiol and its metabolites, derivatization with reagents like dansyl chloride can be employed.[11][17]

Summary of Analytical Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | [Value to be determined empirically] | [Value to be determined empirically] |

| 17β-Estradiol | [Value to be determined empirically] | [Value to be determined empirically] |

| Estrone | [Value to be determined empirically] | [Value to be determined empirically] |

| 2-Hydroxyestradiol | [Value to be determined empirically] | [Value to be determined empirically] |

| 4-Hydroxyestradiol | [Value to be determined empirically] | [Value to be determined empirically] |

Note: The specific m/z values will depend on the ionization mode and the instrument used.

Data Interpretation and In Vitro-In Vivo Correlation (IVIVC)

The data generated from these in vitro studies provide valuable information on the intrinsic clearance of this compound and the metabolic profile of estradiol. This information can be used to:

-

Predict in vivo pharmacokinetics: By incorporating the in vitro data into pharmacokinetic models, it is possible to predict the in vivo clearance and plasma concentration-time profiles.[7][22]

-

Assess potential drug-drug interactions: By co-incubating this compound with known inhibitors or inducers of carboxylesterases or CYP enzymes, the potential for drug-drug interactions can be evaluated.

-

Guide formulation development: The rate of hydrolysis can inform the design of formulations to achieve the desired release profile.

Conclusion

The in vitro evaluation of the hydrolysis and metabolism of this compound is a cornerstone of its preclinical development. By employing robust experimental protocols and sensitive analytical techniques, researchers can gain a comprehensive understanding of its biotransformation. This knowledge is instrumental in predicting its clinical performance and ensuring the development of a safe and effective therapeutic agent.

References

- Lee, A. J., & Cai, M. X. (2007).

- Falk, R. T., Xu, X., Keefer, L., Veenstra, T. D., & Ziegler, R. G. (2008). A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability. NIH.

- Yuan, L., & Chen, X. (2012). Role of cytochrome P450 in estradiol metabolism in vitro. PubMed.

- Tsuchiya, Y., Nakajima, M., & Yokoi, T. (2005).

- Martucci, C. P., & Fishman, J. (1993). P450 enzymes of estrogen metabolism. PubMed.

- Oriowo, M. A., & Faiman, C. (1988). A comparison of the pharmacokinetic properties of three estradiol esters. PubMed.

- Wikipedia contributors. (2024). Pharmacokinetics of estradiol. Wikipedia.

- Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH.

- Falk, R. T., et al. (2008). A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of 15 Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Interindividual Variability. AACR Journals.

- Tsuchiya, Y., Nakajima, M., & Yokoi, T. (2005). Cytochrome P450-mediated metabolic pathways of estradiol.

- Request PDF. (n.d.). Determination of estradiol and its degradation products by liquid chromatography.

- Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. (2025). PubMed.

- Yellela, S. R. K., et al. (2015). Development and validation of in vitro-in vivo correlation (IVIVC) for estradiol transdermal drug delivery systems. PubMed.

- BenchChem. (2025).

- Lee, A. J., et al. (2003). Characterization of the NADPH-dependent metabolism of 17beta-estradiol to multiple metabolites by human liver microsomes and selectively expressed human cytochrome P450 3A4 and 3A5. PubMed.

- WuXi AppTec DMPK. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec.

- Nelson, R. E., et al. (2004). Liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of estradiol and estrone in human plasma. Semantic Scholar.

- Current strategies for quantification of estrogens in clinical research. (2014). PMC - NIH.

- Poster: In Vitro to In Vivo Extrapolation for Estrogenic Activity of Environmental Chemicals. (n.d.).

- A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry. (2019). NIH.

- Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC - PubMed Central.

- Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PubMed.

- The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. (2018). PMC.

- Human carboxylesterases: a comprehensive review. (2016). PMC - PubMed Central.

Sources

- 1. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of cytochrome P450 in estradiol metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of in vitro-in vivo correlation (IVIVC) for estradiol transdermal drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Cytochrome P450-mediated Metabolism of Estrogens and Its Regulation in Human | Semantic Scholar [semanticscholar.org]

- 14. P450 enzymes of estrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of the NADPH-dependent metabolism of 17beta-estradiol to multiple metabolites by human liver microsomes and selectively expressed human cytochrome P450 3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of estradiol and estrone in human plasma. | Semantic Scholar [semanticscholar.org]

- 18. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A-to-Z Guide for the C-17 Position Chemical Synthesis of Estradiol Esters

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Estradiol Esterification

Estradiol, a primary estrogen hormone, plays a crucial role in numerous physiological processes. However, its therapeutic application is often hampered by a short biological half-life due to rapid metabolism. Esterification at the C-17β hydroxyl group is a key chemical modification that transforms estradiol into a more stable and long-acting prodrug.[1] These estradiol esters, such as estradiol valerate and cypionate, are designed for slow release from intramuscular depots, gradually hydrolyzing back to the active estradiol. This guide provides an in-depth technical overview of the chemical synthesis of estradiol esters at the C-17 position, tailored for researchers and professionals in drug development. We will explore the core synthetic strategies, provide detailed experimental protocols, and discuss the critical aspects of reaction optimization and product characterization.

Chapter 1: Foundational Principles of Estradiol Esterification

The selective esterification of the C-17β hydroxyl group of estradiol presents a unique synthetic challenge due to the presence of another hydroxyl group at the C-3 position. The C-3 phenolic hydroxyl is more acidic and sterically accessible, making it potentially more reactive under certain conditions. Therefore, achieving regioselectivity for the C-17 position is paramount. The choice of synthetic methodology often hinges on balancing reaction efficiency, selectivity, and the stability of the starting material and product.

Two primary approaches are commonly employed:

-

Direct Esterification with Protecting Groups: This strategy involves the protection of the more reactive C-3 phenolic hydroxyl group, followed by esterification of the C-17 hydroxyl group, and subsequent deprotection.

-

Selective Esterification under Controlled Conditions: Certain reaction conditions and catalysts can favor the esterification of the less reactive C-17 secondary alcohol over the C-3 phenol, obviating the need for protecting groups.

Chapter 2: Key Synthetic Methodologies for C-17 Esterification

Several well-established esterification methods can be adapted for the synthesis of estradiol esters. The selection of a specific method depends on the desired ester, the scale of the reaction, and the available reagents.

Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is a traditional acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] While straightforward, its application to estradiol requires careful consideration of the acidic conditions, which can potentially lead to side reactions.

Mechanism: The reaction proceeds via protonation of the carboxylic acid, making it more electrophilic for nucleophilic attack by the alcohol. The subsequent elimination of water drives the reaction towards the ester product.[3]

Causality of Experimental Choices:

-

Catalyst: Strong acids like sulfuric acid or p-toluenesulfonic acid are typically used.[2]

-

Reaction Conditions: Refluxing the estradiol and carboxylic acid in a suitable solvent is common. To shift the equilibrium towards the product, an excess of the carboxylic acid or the removal of water using a Dean-Stark apparatus is often employed.[2][4]

-

Protecting Groups: To ensure selectivity for the C-17 position, the C-3 phenolic hydroxyl is often protected as a methyl ether or another acid-stable group prior to the esterification.

Steglich Esterification: A Mild and Versatile Alternative

The Steglich esterification is a powerful method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation under mild, neutral conditions.[5][6] This method is particularly advantageous for sensitive substrates like estradiol, minimizing the risk of acid-catalyzed side reactions.[7]

Mechanism: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a reactive N-acylpyridinium salt, which is readily attacked by the alcohol to yield the desired ester and dicyclohexylurea (DCU) as a byproduct.[7]

Causality of Experimental Choices:

-

Coupling Agent: DCC is the classic choice, though other carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also be used.[8]

-

Catalyst: DMAP is a highly effective catalyst that significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[9]

-

Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically used. The reaction is generally performed at room temperature.[6]

Chapter 3: Experimental Protocols

Protocol: Synthesis of Estradiol-17β-valerate via Steglich Esterification

This protocol describes a representative procedure for the synthesis of estradiol-17β-valerate.

Materials:

-

Estradiol (1.0 eq)

-

Valeric acid (1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of estradiol (1.0 eq) and valeric acid (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by NMR and mass spectrometry.

Protocol: Purification and Work-up Considerations

The removal of the DCU byproduct is a critical step in the purification process. While DCU is largely insoluble in many organic solvents and can be removed by filtration, residual amounts may co-elute with the product during chromatography.[10] Cooling the reaction mixture in a freezer can further precipitate DCU.[10] An acidic workup is also effective for removing any unreacted DMAP.[10]

Chapter 4: Protecting Group Strategies

When direct selective esterification is not feasible, a protecting group strategy is employed. The choice of protecting group is crucial and must be orthogonal to the esterification and deprotection conditions.

Common Protecting Groups for the C-3 Phenolic Hydroxyl:

-

Methyl Ether (Me): Introduced using reagents like dimethyl sulfate or methyl iodide. Cleaved under harsh conditions with reagents like boron tribromide (BBr₃).

-

Benzyl Ether (Bn): Formed with benzyl bromide. Removed by catalytic hydrogenation, which is a mild deprotection method.

-

Silyl Ethers (e.g., TBDMS): Offer a range of stabilities and are readily cleaved with fluoride sources like tetrabutylammonium fluoride (TBAF).

Workflow for Protecting Group Strategy:

Caption: General workflow for estradiol ester synthesis using a protecting group strategy.

Chapter 5: Data Presentation and Analysis

The efficiency of different esterification methods can be compared by examining key reaction parameters.

Table 1: Comparison of Esterification Methods for Estradiol

| Method | Reagents | Catalyst | Conditions | Yield | Advantages | Disadvantages |

| Fischer-Speier | Carboxylic Acid | H₂SO₄, p-TsOH | Reflux, Water Removal | Moderate | Inexpensive reagents | Harsh conditions, potential side reactions |

| Steglich | Carboxylic Acid, DCC | DMAP | Room Temperature | High | Mild conditions, high yields | DCU byproduct removal |

Chapter 6: Mechanistic Insights

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Steglich Esterification Mechanism:

Caption: Simplified mechanism of the Steglich esterification.

Conclusion

The chemical synthesis of estradiol esters at the C-17 position is a well-established field with a variety of reliable methods available to the synthetic chemist. The choice between a direct esterification approach, such as the Steglich esterification, and a protecting group strategy depends on the specific requirements of the synthesis. By understanding the underlying chemical principles and carefully selecting the reaction conditions, researchers can efficiently and selectively synthesize a wide range of estradiol esters for pharmaceutical development and other applications.

References

-

Synthesis and evaluation of B-, C-, and D-ring-substituted estradiol carboxylic acid esters as locally active estrogens. (n.d.). PubMed. Retrieved from [Link]

-

Fischer–Speier esterification. (2023, December 12). In Wikipedia. Retrieved from [Link]

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

-

Steglich esterification. (n.d.). Grokipedia. Retrieved from [Link]

-

Steglich esterification. (2023, November 29). In Wikipedia. Retrieved from [Link]

-

Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

-

What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10). ResearchGate. Retrieved from [Link]

-

Estrogen ester. (2023, December 12). In Wikipedia. Retrieved from [Link]

-

Steglich esterification: a versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2022, August 2). RSC Advances, 12(34), 22065-22091. [Link]

-

Simple Method for the Esterification of Carboxylic Acids. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. Estrogen ester - Wikipedia [en.wikipedia.org]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Molecular formula and weight of estradiol 17-butyrate.

An In-Depth Technical Guide to Estradiol 17-Butyrate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound. It provides an in-depth exploration of its chemical properties, synthesis, analytical characterization, and mechanism of action, grounded in established scientific principles and methodologies.

Section 1: Fundamental Properties and Characterization

This compound, a synthetic ester of the natural estrogen estradiol, is primarily utilized as a pro-drug. The esterification at the C17β position enhances its lipophilicity, thereby prolonging its half-life and duration of action in vivo. Upon administration, it is metabolized by esterases to release the active estradiol molecule.

Molecular Identity

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₀O₃ | [1][2][3] |

| Molecular Weight | 342.5 g/mol | [1][2] |

| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] butanoate | [1] |

| CAS Number | 18069-79-9 | [1][3] |

| Synonyms | Estradiol, 17-butyrate; 3-Hydroxyestra-1,3,5(10)-trien-17beta-yl butanoate | [1][3] |

Section 2: Synthesis and Analytical Validation

The synthesis of this compound is a direct process rooted in the principles of esterification. The validation of its identity and purity is critical and is achieved through robust analytical techniques.

Synthesis Pathway: Esterification of Estradiol

The most common and efficient method for synthesizing this compound is the esterification of the 17β-hydroxyl group of estradiol with butyric acid or a more reactive derivative, such as butyryl chloride or butyric anhydride. The phenolic hydroxyl group at the C3 position is significantly less reactive, allowing for selective esterification at the C17 position under controlled conditions. This selectivity is a cornerstone of the synthesis, ensuring a high yield of the desired product. The choice of a mild base catalyst (e.g., pyridine or triethylamine) is crucial to facilitate the reaction without promoting side reactions.

Caption: Synthetic workflow for this compound via esterification.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound are reliably determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The lipophilic nature of the molecule makes it well-suited for separation on a C18 stationary phase.

Expert Insight: The choice of a C18 column is deliberate; its nonpolar nature provides excellent resolution for hydrophobic molecules like steroid esters. The mobile phase, typically a mixture of acetonitrile and water, is optimized to ensure a reasonable retention time and sharp peak shape. UV detection is set at a wavelength where the phenolic ring of the estradiol moiety exhibits strong absorbance, providing high sensitivity.[4][5]

Self-Validating Protocol: HPLC Analysis of this compound

This protocol is designed to be self-validating through the inclusion of a system suitability test and the use of a certified reference standard.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18, 5 µm particle size, 250 x 4.6 mm.

-

Mobile Phase: Acetonitrile and 0.1% o-phosphoric acid in water (80:20 v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30°C.[5]

-

Detection Wavelength: 280 nm (for the estradiol phenolic ring).

-

Injection Volume: 20 µL.[5]

-

-

Preparation of Solutions:

-

Standard Solution: Prepare a stock solution of certified this compound reference standard in methanol at 1 mg/mL. Create a series of working standards (e.g., 5-100 µg/mL) by diluting the stock with the mobile phase.

-

Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to achieve an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

-

-

System Suitability Test (SST):

-

Inject the mid-range standard solution five times.

-

Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be < 2.0. This ensures the system is performing adequately for the analysis.

-

-

Analysis and Quantification:

-

Generate a calibration curve by injecting the working standards in duplicate. Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

-

Inject the sample solutions.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Section 3: Biological Mechanism of Action

This compound functions as a pro-drug that is hydrolyzed in vivo to 17β-estradiol, the most potent endogenous estrogen.[6] The biological effects are therefore mediated by the interaction of estradiol with its cognate receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).

Estrogen Receptor Signaling Pathway

Upon entering a target cell, estradiol binds to ERα or ERβ located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dimerize. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in processes such as cell proliferation, differentiation, and apoptosis.[7][8]

Caption: Simplified genomic signaling pathway of Estradiol.

The Role of the Butyrate Moiety

While the primary activity of the compound is derived from estradiol, the butyrate component is not inert. Butyrate is a short-chain fatty acid known to be a histone deacetylase (HDAC) inhibitor. Research has shown that butyrate can induce estrogen receptor alpha (ERα) activation and transcription of estrogen-dependent genes, even independently of estrogen.[9][10] This suggests a potential for complex pharmacological effects where the cleaved butyrate could modulate the cellular environment in which the released estradiol acts. This dual action is a critical consideration for drug development professionals, as it may influence both efficacy and side-effect profiles.

Section 4: Conclusion